molecular formula C18H21N5O3S2 B2611718 6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole CAS No. 1251565-66-8

6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole

Cat. No. B2611718
CAS RN: 1251565-66-8
M. Wt: 419.52
InChI Key: SQYIMKGBFWQPGE-UHFFFAOYSA-N
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Description

6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole is a useful research compound. Its molecular formula is C18H21N5O3S2 and its molecular weight is 419.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

  • Synthesis and Anti-Inflammatory Applications : A study highlights the synthesis of novel chemical compounds derived from visnagenone and khellinone, demonstrating their potential as COX-1/COX-2 inhibitors with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
  • Antimicrobial Properties : Research on new pyridine derivatives, including similar compounds, has shown considerable antibacterial activity, suggesting their potential use in combating microbial infections (Patel & Agravat, 2009).
  • Novel Antibacterial Agents : A study on tetracyclic quinolone antibacterials demonstrates the synthesis of derivatives with potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as novel antibacterial agents (Taguchi et al., 1992).

Chemical Structure and Reactions

  • Alkylation and Oxidation Studies : Research has explored the alkylation and oxidation of similar compounds, providing insights into their chemical behavior and potential applications in various chemical reactions (Ohkata, Takee, & Akiba, 1985).

Pharmacological Applications

  • Anticancer Properties : Various studies have synthesized and evaluated compounds with similar structures, revealing potential anticancer activities against different cancer cell lines, suggesting their use as potential anticancer agents (Turov, 2020).
  • Antipsychotic Potential : Conformationally restricted butyrophenones, related to the compound , have been synthesized and evaluated as antipsychotic agents, showing potential for treating psychiatric disorders (Raviña et al., 2000).

Additional Applications

  • Hypoglycemic Agents : N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and evaluated as dual-acting hypoglycemic agents, activating both GK and PPARγ, demonstrating potential for diabetes treatment (Song et al., 2011).

properties

IUPAC Name

6-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-2-methyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O3S2/c1-12-19-17(11-18(20-12)26-3)22-6-8-23(9-7-22)28(24,25)14-4-5-15-16(10-14)27-13(2)21-15/h4-5,10-11H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQYIMKGBFWQPGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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